molecular formula C15H20O B1674272 Isofuranodiene CAS No. 19912-61-9

Isofuranodiene

Cat. No.: B1674272
CAS No.: 19912-61-9
M. Wt: 216.32 g/mol
InChI Key: VMDXHYHOJPKFEK-ADUATRDFSA-N
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Mechanism of Action

Target of Action

Isofuranodiene primarily targets inflammatory cytokines such as IL-1β and TNF-α . These cytokines play a crucial role in mediating inflammatory responses, which are often implicated in various disease states, including cancer and ischemic stroke .

Mode of Action

This compound interacts with its targets by reducing their levels . Specifically, it has been shown to significantly reduce the levels of IL-1β and TNF-α . Additionally, it reduces the expression of pNF-κB/NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the downregulation of inflammatory cytokines and the pNF-κB/NF-κB protein complex . This leads to a reduction in inflammation and oxidative stress, which can have downstream effects on disease progression .

Pharmacokinetics

To overcome these challenges, this compound has been encapsulated in microemulsions, which have shown to improve its stability and efficacy .

Result of Action

The action of this compound results in a significant reduction in inflammation and oxidative stress . This is evidenced by a decrease in the levels of inflammatory cytokines and the lipid peroxidation indicator MDA . Moreover, it has been shown to boost recovery and improve scores in certain neurological severity tests .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its low solubility and susceptibility to oxidation and thermal degradation can limit its application . Encapsulating this compound in microemulsions can help overcome these limitations and enhance its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Isofuranodiene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to reduce the levels of inflammatory cytokines such as IL-1β and TNF-α by inhibiting the activation of the NF-κB pathway . Additionally, it interacts with lipid peroxidation indicators like malondialdehyde (MDA), reducing oxidative stress . These interactions highlight the compound’s potential in modulating inflammatory and oxidative responses.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to protect neuronal cells against oxidative stress and inflammation, promoting faster recovery in animal models of ischemic stroke . This compound influences cell signaling pathways, particularly the NF-κB pathway, leading to reduced expression of pro-inflammatory genes . Furthermore, it impacts cellular metabolism by decreasing lipid peroxidation and enhancing antioxidant defenses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules. This compound binds to and inhibits the phosphorylation of NF-κB p65, a critical step in the activation of the NF-κB pathway . This inhibition leads to decreased expression of pro-inflammatory cytokines and reduced oxidative stress. Additionally, this compound’s antioxidant properties are mediated through its interaction with lipid peroxidation indicators, reducing the levels of MDA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. This compound is known to be thermosensitive and susceptible to oxidation, which can affect its stability and efficacy . Encapsulation in stable microemulsions has been explored to enhance its stability and prolong its effects . Long-term studies have shown that this compound maintains its protective effects against oxidative stress and inflammation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . Higher doses may lead to adverse effects, including potential toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate oxidative stress and inflammation . This compound’s impact on metabolic flux includes reducing the levels of lipid peroxidation products like MDA and enhancing antioxidant defenses . These interactions underscore its potential in regulating metabolic processes associated with oxidative stress and inflammation.

Transport and Distribution

This compound’s transport and distribution within cells and tissues are influenced by its solubility and stability. Encapsulation in microemulsions has been shown to enhance its distribution and efficacy . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are crucial for its therapeutic effects.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. It is primarily localized in cellular compartments involved in oxidative stress and inflammation, such as the cytoplasm and mitochondria . This compound’s targeting signals and post-translational modifications direct it to these specific compartments, enhancing its efficacy in modulating cellular responses .

Chemical Reactions Analysis

Isofuranodiene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form more stable derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into less complex sesquiterpenes. Sodium borohydride is often used as a reducing agent.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. This is typically achieved using reagents like halogens or alkylating agents.

The major products formed from these reactions include various sesquiterpene derivatives, which can have different biological activities and applications .

Scientific Research Applications

Isofuranodiene has a wide range of scientific research applications:

Properties

IUPAC Name

(5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDXHYHOJPKFEK-ADUATRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2=C(CC(=CCC1)C)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19912-61-9, 57566-47-9
Record name Furanodiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isofuranodiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057566479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does furanodiene exert its anti-cancer effects?

A1: Furanodiene exhibits anti-cancer activity through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) in cancer cells. [, , , , , ] It achieves this by modulating various signaling pathways, including MAPKs/ERK, NF-κB, and Akt pathways, which are often dysregulated in cancer cells. []

Q2: Does furanodiene specifically target cancer cells?

A2: While furanodiene demonstrates potent anti-proliferative effects on various cancer cell lines, research suggests it is less active on non-tumorigenic cells like Chinese hamster ovary (CHO) and human embryonic kidney (HEK 293) cells. [] This suggests a degree of selectivity towards cancerous cells, though further research is needed to confirm this.

Q3: How does furanodiene induce apoptosis?

A3: Furanodiene induces apoptosis via both extrinsic and intrinsic pathways. [] It can activate the extrinsic pathway by upregulating TNF receptor 1 (TNFR1) and inducing TNF-α production. [] Furanodiene also triggers the intrinsic pathway by causing mitochondrial transmembrane depolarization, releasing cytochrome c, and activating caspases. []

Q4: What is the molecular formula and weight of furanodiene?

A4: Furanodiene has the molecular formula C15H20O and a molecular weight of 216.32 g/mol. [, ]

Q5: What are the key spectroscopic characteristics of furanodiene?

A5: Furanodiene can be characterized using various spectroscopic techniques. Its structure was elucidated through NMR, MS, and UV spectroscopy. [, ] 13C-NMR is particularly useful for identifying and quantifying furanodiene and its heat-rearranged product, curzerene. []

Q6: Is furanodiene a heat-sensitive compound?

A6: Yes, furanodiene is known to be heat-sensitive. During gas chromatography analysis, it can undergo a Cope rearrangement to form curzerene. [, , ] This rearrangement can impact accurate quantification, necessitating alternative techniques like HPLC-DAD for analysis. [, ]

Q7: What is the bioavailability of furanodiene?

A7: In rats, the oral bioavailability of furanodiene was found to be 49.0% after a single oral dose of 10 mg/kg. []

Q8: How is furanodiene distributed in the body?

A8: Furanodiene exhibits wide tissue distribution. Following administration, the highest concentrations are found in the spleen, followed by the heart, liver, lung, kidney, small intestine, and brain. [] This suggests good tissue uptake, which may contribute to its therapeutic effects.

Q9: What types of cancer cells are particularly sensitive to furanodiene?

A9: Furanodiene has shown promising anti-proliferative effects against various cancer cell lines, including breast cancer [], leukemia [], hepatocellular carcinoma [], and lung cancer cells [].

Q10: Are there any known mechanisms of resistance to furanodiene?

A10: While specific resistance mechanisms haven't been fully elucidated, furanodiene's ability to overcome doxorubicin resistance in MCF-7 breast cancer cells suggests it may be effective against some chemo-resistant cancers. [] Further research is needed to determine its efficacy against specific resistance mechanisms.

Q11: What is known about the toxicity of furanodiene?

A11: Although furanodiene shows promising anti-cancer activity, further research is needed to thoroughly assess its toxicity and safety profile. In vivo studies will help determine potential adverse effects and long-term impacts.

Q12: What strategies are being explored to improve furanodiene delivery?

A12: Researchers are investigating various delivery systems to enhance furanodiene's therapeutic potential. These include:

  • W/O/W Multiple Emulsions: This approach encapsulates furanodiene, improving its stability and potentially enhancing its bioavailability. []
  • Solid Lipid Nanoparticles (SLNs): PEGylated SLNs have shown promise in improving furanodiene's drug loading capacity and cellular uptake while reducing macrophage clearance. [, ]
  • Self-Emulsifying Drug Delivery Systems (SEDDS): Zedoary turmeric oil SEDDS containing furanodiene demonstrated improved intestinal absorption compared to the oil alone. []

Q13: What are the challenges in analyzing furanodiene?

A13: Furanodiene's sensitivity to heat necessitates careful consideration during analysis. Conventional GC-MS can lead to its rearrangement to curzerene, impacting accurate quantification. [, , ]

Q14: What methods are used to accurately quantify furanodiene?

A14: Accurate quantification of furanodiene often requires alternative techniques that minimize heat exposure:

  • HPLC-DAD: This method allows for a more truthful quantitative determination of furanodiene and other thermally labile compounds in complex mixtures like essential oils. [, ]
  • 13C-NMR: This technique can specifically identify and quantify furanodiene even in the presence of its rearrangement product, curzerene. []

Q15: How is the quality of furanodiene controlled?

A15: Ensuring furanodiene's quality involves implementing robust quality control measures throughout its development, production, and distribution:

  • Standardization: Utilizing standardized extracts with defined furanodiene content, like MyrLiq®, ensures consistency in research and clinical applications. []
  • Analytical Method Validation: Rigorous validation of analytical methods, including assessing accuracy, precision, and specificity, is crucial for reliable quantification and quality control. []

Q16: What are the historical milestones in furanodiene research?

A16: Furanodiene was first isolated and structurally elucidated in the 1960s. [] Since then, research has focused on its diverse biological activities, with a particular emphasis on its anti-cancer properties in recent years.

Q17: Are there any cross-disciplinary applications of furanodiene?

A17: While furanodiene research is largely focused on its therapeutic potential, its presence in essential oils points towards applications in the food and cosmetic industries. Its aroma and potential antioxidant properties warrant further investigation in these areas. []

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